molecular formula C27H25NO4 B2387611 3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 902507-68-0

3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2387611
CAS No.: 902507-68-0
M. Wt: 427.5
InChI Key: HFIWVDYBOVMPDI-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.

    Final Cyclization and Methylation: The final step involves cyclization and methylation to form the desired quinolin-4(1H)-one structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of various substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential as a lead compound for drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one include other quinoline derivatives such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinolinic Acid: A neuroactive compound with a quinoline structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-4-32-21-11-9-20(10-12-21)26(29)24-17-28(16-19-6-5-7-22(15-19)31-3)25-13-8-18(2)14-23(25)27(24)30/h5-15,17H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIWVDYBOVMPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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